2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine is a useful research compound. Its molecular formula is C20H22N8O4 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-N-methyladenosine is a derivative of adenosine that has garnered attention due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features a triazole ring which is known for its biological significance. The synthesis of this compound typically involves click chemistry techniques, allowing for efficient formation of the triazole moiety through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce early apoptosis in cancer cell lines, such as SW620 (human colon cancer), and arrest cells at the G2/M phase of the cell cycle . The mechanism involves inhibition of tubulin polymerization, leading to disruption of microtubule dynamics which is critical for cell division .
Enzyme Inhibition
This compound also exhibits enzyme inhibitory activity , particularly against acetylcholine esterase (AChE). A derivative containing the triazole moiety was found to significantly inhibit AChE activity with percentages comparable to established inhibitors like donepezil . This suggests a potential application in treating conditions related to cholinergic dysfunctions.
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cytotoxicity with IC50 values in the low micromolar range. Flow cytometry analysis revealed that treated cells exhibited characteristics of early apoptosis and G2/M phase arrest .
Study 2: Inhibition of Tubulin Polymerization
In another investigation, researchers focused on the compound's ability to inhibit tubulin polymerization. The study demonstrated that treatment with this compound led to a marked decrease in microtubule formation in HeLa cells. This was corroborated by confocal microscopy imaging which showed disrupted microtubule structures .
Research Findings Summary
Study | Biological Activity | Cell Line | Key Findings |
---|---|---|---|
Study 1 | Anticancer | SW620 | Induced early apoptosis; G2/M arrest |
Study 2 | Tubulin Inhibition | HeLa | Inhibited tubulin polymerization; disrupted microtubule structure |
Properties
CAS No. |
918868-05-0 |
---|---|
Molecular Formula |
C20H22N8O4 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-(1-benzyltriazol-4-yl)-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H22N8O4/c1-21-18-14-19(28(10-22-14)20-16(31)15(30)13(9-29)32-20)24-17(23-18)12-8-27(26-25-12)7-11-5-3-2-4-6-11/h2-6,8,10,13,15-16,20,29-31H,7,9H2,1H3,(H,21,23,24)/t13-,15-,16-,20-/m1/s1 |
InChI Key |
UUGLTPWFMHMLIW-KHTYJDQRSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)C3=CN(N=N3)CC4=CC=CC=C4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)C3=CN(N=N3)CC4=CC=CC=C4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.